molecular formula C14H15BrN2O2 B1458235 Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate CAS No. 1365271-66-4

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Cat. No.: B1458235
CAS No.: 1365271-66-4
M. Wt: 323.18 g/mol
InChI Key: XSLUWLBWYPMMCH-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a compound with significant potential in pharmacological applications, particularly in the realms of neuropharmacology and oncology. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C14H15BrN2O2
  • CAS Number : 1365271-66-4
  • MDL Number : MFCD21609683

This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory properties.

This compound primarily acts on the central nervous system (CNS) and has been studied for its potential as a selective antagonist for certain neurotransmitter receptors. The presence of the bromo and cyano groups enhances its binding affinity and selectivity, which is crucial for its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human breast adenocarcinoma (MCF-7) cells. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.5Induction of apoptosis via caspase activation
U-937 (Monocytic)2.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)3.0Inhibition of cellular proliferation

These results suggest that this compound may act as a potent anticancer agent, particularly through mechanisms that trigger programmed cell death.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems, particularly by antagonizing certain receptors involved in pain perception and mood regulation.

Case Studies

  • Study on Apoptosis Induction : A study published in MDPI reported that this compound significantly increased caspase-3 activity in MCF-7 cells, leading to apoptosis at concentrations as low as 1.5 µM .
  • Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in models of neurodegeneration, where it was shown to reduce oxidative stress markers and improve neuronal survival rates .

Properties

IUPAC Name

methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLUWLBWYPMMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.